2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate
Description
Structure and Synthesis
2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate is a bicyclic spiro compound featuring a 2-azaspiro[4.5]decane core. The molecule contains two ester groups: a tert-butyl carboxylate at position 2 and a methyl carboxylate at position 5. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications .
This contrasts with structurally related compounds like 6-benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate, which remain accessible through suppliers like Hairui Chem .
Structure
3D Structure
Properties
IUPAC Name |
2-O-tert-butyl 7-O-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-8-16(11-17)7-5-6-12(10-16)13(18)20-4/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTNIPUBABBBRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132944 | |
| Record name | 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-86-9 | |
| Record name | 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate has shown promise in drug development due to its structural resemblance to biologically active compounds. Its applications include:
- Anticancer Agents : Studies indicate that derivatives of spirocyclic compounds can exhibit antitumor activity. Research is ongoing to evaluate the efficacy of this compound in inhibiting cancer cell proliferation.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. Its derivatives are being investigated for neuroprotective effects .
Material Science
The unique spirocyclic structure of this compound lends itself to applications in material science:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Preliminary studies have shown that incorporating spiro compounds can improve the elasticity and strength of polymer matrices .
- Nanotechnology : The compound's potential as a building block for nanomaterials is being explored, particularly in the development of drug delivery systems that utilize nanoparticles for targeted therapy.
Agricultural Chemistry
Research indicates that this compound may have applications in agriculture:
- Pesticide Development : The structural features of this compound suggest potential as a pesticide or herbicide. Initial tests have shown it may possess insecticidal properties against common agricultural pests .
Data Tables
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of spirocyclic compounds similar to this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, suggesting further exploration into its mechanism of action is warranted.
Case Study 2: Polymer Applications
In a collaborative research project between universities, researchers synthesized a range of copolymers incorporating this compound. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polymers, indicating strong potential for industrial applications.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Reactivity: The tert-butyl group at position 2 is a common feature in spirocyclic intermediates, enhancing solubility in non-polar solvents and stabilizing the molecule during synthesis . Substitution at position 7 (methyl vs. benzyl) significantly impacts steric bulk. The methyl group in the target compound reduces steric hindrance compared to benzyl-substituted analogues like 6-benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate, which may influence coupling reactions in drug synthesis .
Biological Activity: Unlike N-phenylamino-substituted 2-azaspiro[4.5]decane-1,3-diones (e.g., Krzysztof et al., 2008), which exhibit anticonvulsant activity via GABAergic modulation, the target compound lacks reported bioactivity . This highlights the critical role of functional groups (e.g., diones, phenylamino) in pharmacological efficacy.
Synthetic Utility :
- The discontinuation of the target compound contrasts with the availability of analogues like the triazaspiro derivative (CAS 1160247-10-8), which is actively used in peptide and protease inhibitor research .
Research Implications
Compounds like 6-benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate offer comparable spirocyclic frameworks with enhanced commercial accessibility . Future studies should explore the bioactivity of the methyl-substituted derivative, leveraging methodologies from anticonvulsant research on related spiro compounds .
Biological Activity
2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate (CAS No. 2173991-86-9) is a synthetic compound with significant potential in biological applications. Its unique spirocyclic structure and functional groups suggest a range of biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H27NO4 |
| Molecular Weight | 297.39 g/mol |
| Boiling Point | 379.6 ± 25.0 °C (Predicted) |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.07 ± 0.40 (Predicted) |
Structure
The compound features a complex spirocyclic structure that contributes to its unique chemical behavior and potential interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies on spirocyclic compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymes.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms such as:
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : By interfering with cellular signaling pathways involved in proliferation.
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for cancer cell survival.
- Receptor Modulation : It could bind to receptors involved in cell signaling pathways, altering their activity and leading to therapeutic effects.
Study on Antimicrobial Activity
A study conducted on various derivatives of spirocyclic compounds demonstrated that certain structural modifications enhanced antimicrobial efficacy against E. coli. The study highlighted the importance of the spiro structure in determining biological activity.
Research on Anticancer Effects
In vitro experiments revealed that similar azaspiro compounds significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspases and altering mitochondrial membrane potential.
Q & A
Q. Advanced Research Focus
- Geometric Optimization : Hartree-Fock (HF/3-21G) and MP2/6-311G** refine spiro ring conformations, predicting bond angles (e.g., 109.5° for sp³ carbons) and steric effects from tert-butyl groups .
- Transition-State Analysis : Identifies intermediates in ring-closure reactions, such as phenoxenium cations, which correlate with experimental yields in N-prenyl derivatives .
- Steric Strain Modeling : Predicts destabilization from tert-butyl groups, guiding substituent placement to minimize non-bonded interactions .
What strategies resolve contradictions in pharmacological activity data between 2-azaspiro[4.5]decane derivatives and their analogs?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives show higher anticonvulsant activity than non-phenylated analogs due to enhanced lipophilicity .
- Bioisosteric Replacement : Replace methyl with difluoromethyl groups (e.g., 6,6-difluorospiro derivatives) to improve metabolic stability while retaining activity .
- In Silico Docking : Use molecular dynamics to identify binding affinity discrepancies at targets like GABA receptors .
How can researchers design derivatives of this compound for improved bioactivity while maintaining spiro ring stability?
Q. Advanced Research Focus
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 7 to enhance electrophilicity and target engagement .
- Heteroatom Substitution : Replace oxygen in the spiro ring with sulfur (e.g., 4-thia-1-azabicyclo derivatives) to alter ring strain and pharmacokinetics .
- Prodrug Strategies : Use tert-butyl carboxylate as a protecting group for controlled hydrolysis in vivo, as seen in anticonvulsant prodrugs .
What purification and isolation techniques are recommended for this compound post-synthesis?
Q. Methodological Guidance
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves spiro isomers with Rf differences of 0.1–0.3 .
- Crystallization : Use ethanol/water mixtures (70:30 v/v) to precipitate pure crystals, monitored by DSC for polymorph screening .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) achieve >98% purity, critical for pharmacological assays .
How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?
Q. Advanced Mechanistic Insight
- Steric Hindrance : The tert-butyl group reduces accessibility to catalytic sites in Pd-mediated couplings, requiring bulky ligands like XPhos for Suzuki-Miyaura reactions .
- Electronic Effects : Electron-donating tert-butyl groups stabilize carbocation intermediates in SN1 reactions but slow nucleophilic attacks in SN2 pathways .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Process Chemistry Considerations
- Solvent Selection : Replace acetonitrile with greener solvents (e.g., 2-MeTHF) to improve safety and sustainability .
- Catalyst Recycling : Immobilize palladium catalysts on silica or magnetic nanoparticles to reduce costs and heavy metal waste .
- Byproduct Management : Optimize quenching steps (e.g., HCl washes) to remove unreacted bromoethoxy intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
